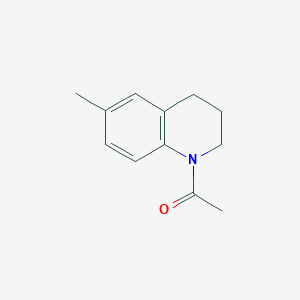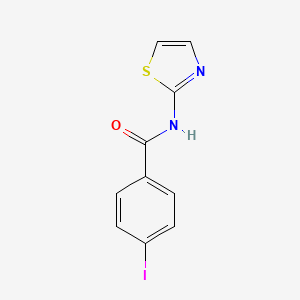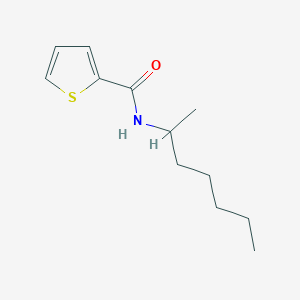![molecular formula C11H14FNO B14911235 [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B14911235.png)
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is an organic compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxymethyl substituent
Preparation Methods
The synthesis of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be achieved through several routes. One common method involves the Petasis reaction, which is a multicomponent reaction that combines an amine, an aldehyde, and a boronic acid . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
[2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of fluorine substitution on biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar compounds to [2-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol include:
[4-(Pyrrolidin-1-yl)phenyl]methanol: Lacks the fluorine atom, which may result in different biological activity and stability.
[2-Fluoro-4-(piperidin-1-yl)phenyl]methanol: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its pharmacological properties.
[2-Fluoro-4-(morpholin-1-yl)phenyl]methanol: Features a morpholine ring, which can alter its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a pyrrolidine ring, which can provide distinct advantages in terms of biological activity and chemical reactivity.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
InChI |
InChI=1S/C11H14FNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
InChI Key |
KHBWQOSZWCYVJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)

![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)







![Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14911201.png)



